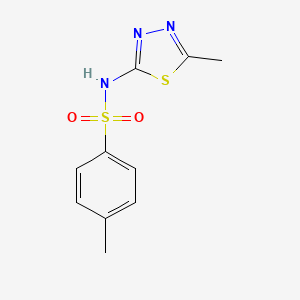
5-(aminosulfonyl)-N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonylated compounds often involves the strategic use of sulfonyl groups to introduce fluorine atoms or to facilitate the formation of complex organic frameworks. For instance, the use of copper-mediated aminosulfonylation reactions has been demonstrated to produce sulfonylated lactams from 2-vinylbenzamide derivatives with sulfinate sodium, yielding moderate to good outcomes and showcasing broad functional group tolerance (Wang et al., 2019). Such methodologies underscore the versatility and efficiency of sulfonylation in synthesizing complex molecules.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, like "5-(aminosulfonyl)-N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-fluorobenzamide," often exhibits significant conformational preferences influenced by the arrangement of sulfonyl and amino groups. Crystal structure analysis of related compounds reveals that aromatic rings within these molecules can exhibit varying degrees of inclination, affecting the molecule's overall geometry and reactivity (Suchetan et al., 2016).
Chemical Reactions and Properties
The reactivity of sulfonyl-containing compounds towards various chemical reactions, including aminosulfonylation and fluorosulfonylation, highlights their chemical versatility. The development of new reagents, such as 1-bromoethene-1-sulfonyl fluoride, showcases the potential of these compounds in synthesizing functionally diverse isoxazoles through regioselective synthesis approaches (Leng & Qin, 2018).
Physical Properties Analysis
The physical properties of sulfonylated compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. The synthesis and characterization of these compounds, such as the creation of polyethylene oxide drugs with specific end-group modifications, illustrate the importance of understanding these properties for designing functional materials (Chen, Huang, & Huang, 2000).
Chemical Properties Analysis
The chemical properties of "5-(aminosulfonyl)-N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-fluorobenzamide," such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for further functionalization, are central to its utility in synthetic chemistry and drug design. Explorations into the anomeric effects in sulfonyl compounds, for example, provide insight into the subtle electronic interactions that influence the behavior of these molecules (Zeng et al., 2010).
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-fluoro-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-15-6-5-13(25(19,22)23)8-14(15)17(21)20-9-11-7-12-3-1-2-4-16(12)24-10-11/h1-6,8,11H,7,9-10H2,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKHTMPEIYJFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-benzimidazole](/img/structure/B5655254.png)
![2-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5655258.png)
![1-cyclopentyl-4-(3-imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone](/img/structure/B5655272.png)



![1-methyl-4-{[2-[3-oxo-3-(1-pyrrolidinyl)propyl]-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}-2-imidazolidinone](/img/structure/B5655294.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-phenylurea](/img/structure/B5655311.png)
![5-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5655337.png)
![4-[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5655339.png)
![((3R*,4R*)-1-(cycloheptylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol](/img/structure/B5655345.png)